molecular formula C9H17NO B12556704 4-Piperidinol, 4-cyclopropyl-1-methyl- CAS No. 142798-32-1

4-Piperidinol, 4-cyclopropyl-1-methyl-

Cat. No.: B12556704
CAS No.: 142798-32-1
M. Wt: 155.24 g/mol
InChI Key: LGUFMPDWEGQNNZ-UHFFFAOYSA-N
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Description

4-Piperidinol, 4-cyclopropyl-1-methyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 4-cyclopropyl-1-methyl- can be achieved through various synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Another method involves the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst for the efficient one-pot four-component synthesis of 1,4-dihydropyridines .

Industrial Production Methods: Industrial production methods for 4-Piperidinol, 4-cyclopropyl-1-methyl- typically involve large-scale synthesis using cost-effective and environmentally benign processes. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinol, 4-cyclopropyl-1-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can undergo hydrogenation using palladium and rhodium catalysts to achieve reduction . It can also participate in cyclization and cycloaddition reactions to form more complex structures .

Common Reagents and Conditions: Common reagents used in the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include palladium and rhodium for hydrogenation, as well as various acids and bases for cyclization and cycloaddition reactions . The reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity.

Major Products Formed: The major products formed from the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include substituted piperidines, spiropiperidines, and condensed piperidines . These products have significant applications in the pharmaceutical industry due to their biological activity.

Properties

CAS No.

142798-32-1

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-cyclopropyl-1-methylpiperidin-4-ol

InChI

InChI=1S/C9H17NO/c1-10-6-4-9(11,5-7-10)8-2-3-8/h8,11H,2-7H2,1H3

InChI Key

LGUFMPDWEGQNNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2CC2)O

Origin of Product

United States

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